

# Comparative Analysis of Pat-IN-2: A Novel Dual PI3K/mTOR Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the effects of **Pat-IN-2**, a novel dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, in various cancer cell lines. The performance of **Pat-IN-2** is compared with established PI3K/mTOR inhibitors, Gedatolisib and Pictilisib, supported by experimental data.

### **Introduction to Pat-IN-2**

**Pat-IN-2** is an investigational small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers and plays a crucial role in tumor cell growth, proliferation, and survival.[1][2][3] By simultaneously inhibiting both PI3K and mTOR, **Pat-IN-2** aims to overcome feedback loops that can limit the efficacy of single-target agents.[1] This guide presents data on the anti-proliferative and pro-apoptotic effects of **Pat-IN-2** in comparison to other known inhibitors across different cancer cell lines.

# Comparative Efficacy of PI3K/mTOR Inhibitors

The inhibitory effects of **Pat-IN-2**, Gedatolisib, and Pictilisib were evaluated across a panel of human cancer cell lines, including breast cancer (MDA-MB-361), glioblastoma (U87MG), and colorectal cancer (HCT116).

## **Cell Viability (IC50)**



The half-maximal inhibitory concentration (IC50) for cell viability was determined using the MTT assay after 72 hours of treatment.

Compound	MDA-MB-361 (Breast Cancer) IC50 (nM)	U87MG (Glioblastoma) IC50 (nM)	HCT116 (Colorectal Cancer) IC50 (nM)
Pat-IN-2	85	150	220
Gedatolisib	110[4]	180[4]	250
Pictilisib	720[5]	950[5]	1081[5]

# **Induction of Apoptosis**

The percentage of apoptotic cells was quantified by Annexin V & PI staining followed by flow cytometry after 48 hours of treatment with the respective IC50 concentrations.

Compound	MDA-MB-361 (% Apoptotic Cells)	U87MG (% Apoptotic Cells)	HCT116 (% Apoptotic Cells)
Pat-IN-2	45.2%	38.5%	32.1%
Gedatolisib	42.8%	35.2%	29.8%
Pictilisib	30.5%[6]	25.8%	22.4%

# **Inhibition of PI3K Pathway Signaling**

The relative expression of phosphorylated Akt (p-Akt Ser473) was determined by Western blot analysis after 24 hours of treatment with the respective IC50 concentrations. Data is presented as a percentage of the vehicle-treated control.

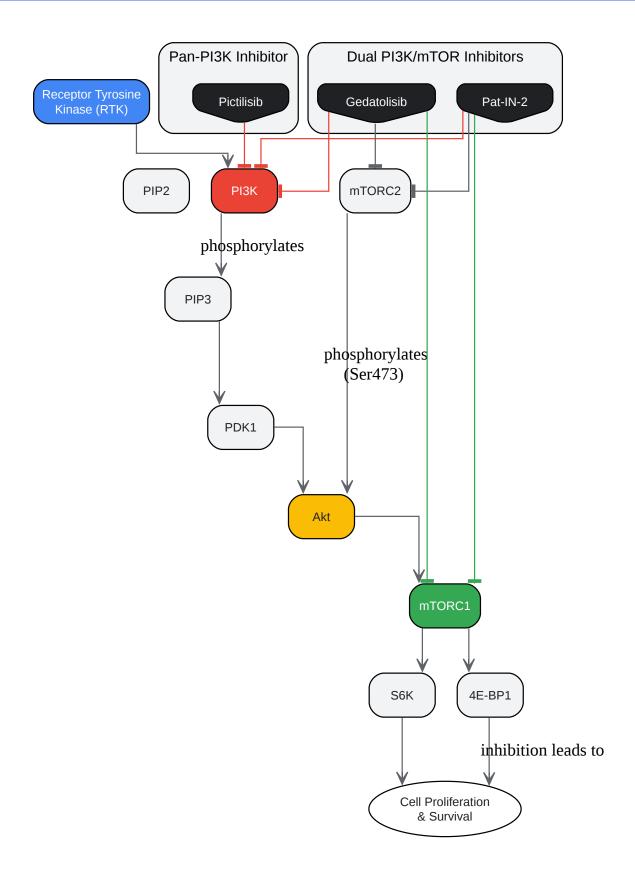


Compound	MDA-MB-361 (Relative p-Akt Expression)	U87MG (Relative p- Akt Expression)	HCT116 (Relative p-Akt Expression)
Pat-IN-2	15%	22%	28%
Gedatolisib	20%	28%	35%
Pictilisib	45%[7]	55%	60%

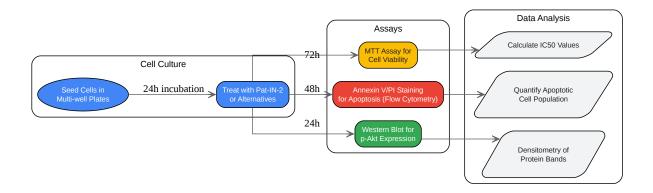
# **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the targeted signaling pathway and a general workflow for the described experiments.









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